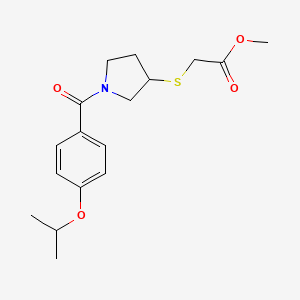
3,4-difluoro-N-methylbenzamide
概要
説明
3,4-difluoro-N-methylbenzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying various biological processes.
作用機序
3,4-difluoro-N-methylbenzamide acts as a pH-sensitive fluorescent probe by undergoing a protonation reaction in acidic environments. This results in a change in the fluorescence intensity and wavelength of this compound, allowing for the detection of intracellular pH changes. This compound also binds to proteins and can disrupt protein-protein interactions, leading to changes in protein folding and aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe tool for studying biological processes. It has been shown to cross the blood-brain barrier and accumulate in brain tissue, making it a potential tool for studying neurological diseases. This compound has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
3,4-difluoro-N-methylbenzamide is a small molecule that can easily penetrate cell membranes, allowing for the detection of intracellular pH changes. It is also relatively inexpensive and easy to synthesize, making it a popular tool for scientific research. However, this compound has limited solubility in water and can be difficult to work with in some experimental conditions.
将来の方向性
There are many potential future directions for the use of 3,4-difluoro-N-methylbenzamide in scientific research. One area of interest is the development of this compound-based probes for detecting pH changes in specific organelles within cells. Another area of interest is the use of this compound as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
科学的研究の応用
3,4-difluoro-N-methylbenzamide has been widely used as a fluorescent probe for imaging intracellular pH, as well as for studying protein folding and aggregation. It has also been used to study the activity of enzymes such as carbonic anhydrase and to investigate the role of pH in cellular processes. In addition, this compound has been used as a drug candidate for the treatment of cancer and other diseases.
特性
IUPAC Name |
3,4-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBRGWPNIBPNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


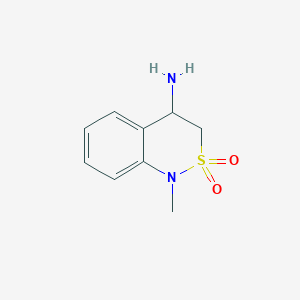
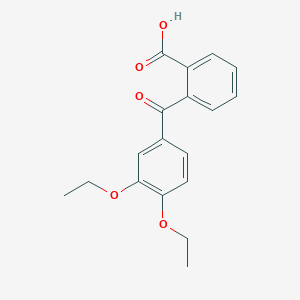
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
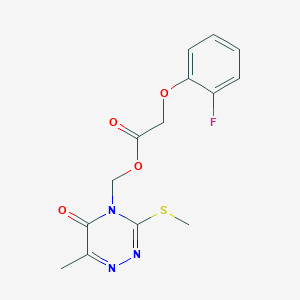
![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)
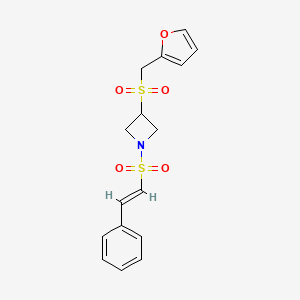
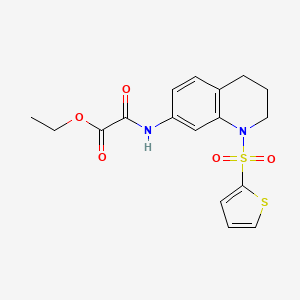
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2929799.png)
